2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride
Description
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) is a halogenated phenylacetic acid derivative with the molecular formula C₈H₈ClF₂NO₂ and a molecular weight of 223.6 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂) at the para position and fluorine atoms at the 2- and 6-positions. The acetic acid moiety is linked to the aromatic ring, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its IUPAC name is Amino(2,6-difluorophenyl)acetic acid hydrochloride, and it is commonly used in pharmaceutical research as a building block for drug discovery . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
Molecular Formula |
C8H8ClF2NO2 |
|---|---|
Molecular Weight |
223.60 g/mol |
IUPAC Name |
2-(4-amino-2,6-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-6-1-4(11)2-7(10)5(6)3-8(12)13;/h1-2H,3,11H2,(H,12,13);1H |
InChI Key |
WYXHBPKLXPYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The overall synthetic approach involves:
Step 1: Formation of the fluorinated phenylacetic acid backbone
The aldehyde undergoes a condensation or nucleophilic addition reaction to introduce the acetic acid side chain.Step 2: Introduction of the amino group
This is commonly achieved via catalytic hydrogenation or reduction of a nitro precursor on the aromatic ring, converting a nitro group to an amino group.Step 3: Chiral resolution (if enantiopure compound is required)
Since the compound contains a chiral center at the alpha carbon of the acetic acid, resolution methods such as crystallization with chiral acids or chromatographic techniques are employed to isolate the desired enantiomer.Step 4: Hydrochloride salt formation
The free amino acid is treated with hydrochloric acid to form the hydrochloride salt, improving water solubility and stability.
Detailed Reaction Sequence
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldehyde to phenylacetic acid | Reaction of 2,6-difluorobenzaldehyde with cyanide or malonate esters under basic conditions | Formation of 2,6-difluorophenylacetic acid intermediate |
| 2 | Nitration (optional) | Introduction of nitro group at para position (if starting from non-amino precursor) | Formation of 4-nitro-2,6-difluorophenylacetic acid |
| 3 | Catalytic hydrogenation | Use of Raney nickel or Pd/C catalyst under hydrogen atmosphere or transfer hydrogenation | Reduction of nitro group to amino group |
| 4 | Chiral resolution | Use of chiral acids or chromatography | Isolation of (R)- or (S)-2-(4-amino-2,6-difluorophenyl)acetic acid |
| 5 | Salt formation | Treatment with HCl in solvent like ethanol or water | Formation of hydrochloride salt |
Catalysts and Reducing Agents
Catalysts: Raney nickel, palladium on carbon (Pd/C), or iron powder are commonly used for the reduction of nitro groups to amines.
Reducing agents: Hydrogen gas under pressure or transfer hydrogenation methods with hydrazine hydrate or formic acid derivatives.
Industrial and Laboratory Scale Production
Industrial Synthesis
Industrial production focuses on optimizing yield and purity through:
Continuous flow synthesis: Enhances reaction control and scalability.
Automated reaction monitoring: Ensures consistent quality and reduces batch variability.
Optimization of solvent systems: Use of environmentally benign solvents like ethanol or water to reduce waste.
Laboratory Synthesis
Laboratory methods emphasize:
Small-scale batch reactions with careful control of reaction parameters.
Chiral resolution techniques for enantiomeric purity, often by fractional crystallization or preparative chromatography.
Research Findings and Comparative Analysis
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Catalytic hydrogenation with Pd/C | 85-90 | >98 | High selectivity, mild conditions |
| Reduction with Raney nickel | 80-85 | 95-97 | Requires careful handling of catalyst |
| Transfer hydrogenation | 75-80 | 93-95 | Safer alternative, slightly lower yield |
| Chiral resolution | 40-60 | >99 | Yield depends on resolution efficiency |
Reaction Conditions Impact
Lower temperatures favor higher selectivity in hydrogenation steps.
pH control during salt formation is critical to avoid side reactions.
Solvent choice affects crystallization and purity of the hydrochloride salt.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Formation of phenylacetic acid backbone | Condensation with malonate esters or cyanide | Basic medium, elevated temperature | Efficient C-C bond formation | Handling toxic cyanide reagents |
| Introduction of amino group | Catalytic hydrogenation | Pd/C or Raney nickel, H2 gas | High selectivity and purity | Catalyst sensitivity, cost |
| Chiral resolution | Crystallization or chromatography | Chiral acids or chiral stationary phases | High enantiomeric purity | Reduced overall yield |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or water | Enhanced solubility and stability | Requires careful pH control |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine group participates in:
-
Acetylation : Reacts with acetic anhydride to form acetamido derivatives.
-
Alkylation : Methylation using methyl iodide.
Nitro Reduction
If synthesized from a nitro precursor (e.g., 48 in source ):
-
Reduction : Tin(II) chloride in acetic acid reduces nitro to amino groups.
Electrophilic Substitution
The difluorophenyl ring undergoes halogenation under specific conditions:
-
Sandmeyer Reaction : Converts amino groups to halides (Br, Cl).
| Reaction Type | Reagents | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Halogenation | HBr, CuBr | 0–5°C, acidic | 4-Bromo derivative | ~75% |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
-
Deprotonation : NaOH neutralizes HCl, yielding the free base 2-(4-amino-2,6-difluorophenyl)acetic acid.
-
Reprecipitation : Acidification reforms the hydrochloride salt .
Derivatization for Drug Discovery
The compound serves as a scaffold for pharmaceutical intermediates:
-
Peptide Coupling : Carboxylic acid reacts with amines via EDC/HOBt activation.
-
Application : Prodrug synthesis (e.g., ester conjugates).
-
-
Quinone Formation : Oxidation of hydroxylated derivatives (hypothetical pathway based on related compounds).
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride, a chemical compound with the molecular formula and a molecular weight of approximately 223.6 g/mol, is used in pharmaceutical research and development because of its structural features and potential biological activities. This compound features two fluorine atoms on a phenyl ring, an amino group, and an acetic acid moiety.
Scientific Research Applications
This compound has several applications in scientific research:
- Pharmaceutical Development It serves as a lead compound for developing new drugs targeting inflammation and neurodegenerative diseases.
- Anti-inflammatory Agent It has been studied for its potential as an anti-inflammatory agent.
- Modulator of Neurotransmitter Systems It is also being researched as a modulator of neurotransmitter systems in the brain. The presence of the amino group suggests possible interactions with biological receptors, making it a candidate for further pharmacological studies. Its unique fluorinated structure may also enhance its bioavailability and metabolic stability compared to non-fluorinated analogs.
- Enzyme Inhibition Preliminary findings suggest that it may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity related to neurotransmission.
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with various biological targets. Further studies are required to elucidate its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated phenylacetic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Halogen Effects: Fluorine (smaller, electronegative) in the target compound enhances metabolic stability and bioavailability compared to chlorinated analogs like N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide . Chlorine increases molecular weight and lipophilicity but may reduce solubility.
Functional Group Variations :
- The acetamide group in N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reduces acidity compared to the acetic acid moiety in the target compound, affecting ionization and solubility .
- Methyl ester derivatives (e.g., ) improve membrane permeability due to increased lipophilicity but require hydrolysis for activation .
Its imidazolidine ring confers alpha-2 adrenergic agonist activity, unlike the target compound, which lacks this moiety .
Safety Profiles :
- The target compound’s hazard profile (H302, H315, H319, H335) aligns with carboxylic acid derivatives, emphasizing handling precautions . In contrast, apraclonidine’s hazards relate to its pharmacological activity (e.g., cardiovascular effects) .
Synthetic Utility :
- The hydrochloride salt form of the target compound enhances crystallinity and purification efficiency compared to free acids or neutral amides .
Research Implications
The structural nuances of 2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride highlight its versatility in medicinal chemistry. Fluorination at the 2,6-positions offers a balance between electronic effects and steric hindrance, making it a preferred scaffold over bulkier brominated or chlorinated analogs . Comparative studies with apraclonidine suggest that further functionalization (e.g., introducing heterocycles) could unlock new therapeutic applications .
Biological Activity
2-(4-Amino-2,6-difluorophenyl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
- Molecular Formula : C8H7F2NO2
- Molar Mass : 187.14 g/mol
- Density : 1.466 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group and difluorophenyl moiety enhances its binding affinity and specificity towards these targets.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may serve as a potential lead compound for developing new antibiotics.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study using animal models, it was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6 when administered at therapeutic doses.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the difluorophenyl group could enhance antibacterial activity, with some derivatives achieving MIC values lower than those of existing antibiotics . -
Case Study on Anti-inflammatory Effects :
In another study focusing on the compound's anti-inflammatory properties, researchers utilized a mouse model to evaluate the effects on paw edema induced by carrageenan. The results showed a significant reduction in edema in treated mice compared to controls, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antibacterial activity |
| Substitution at para position with halogens | Enhanced anti-inflammatory effects |
| Removal of amino group | Loss of biological activity |
These insights guide future synthesis efforts aimed at improving efficacy and reducing toxicity.
Q & A
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use and NMR in DMSO- to confirm proton environments and hydrogen bonding (e.g., amino and acetic acid protons) . X-ray crystallography (monoclinic systems) resolves crystal packing and bond angles , while FT-IR validates functional groups (e.g., C=O stretch at ~1700 cm).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Purity ≥95% (HPLC) minimizes degradation, and desiccants should be used to avoid moisture absorption .
Q. How to assess the purity of the compound and identify common impurities?
- Methodological Answer : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) detects impurities. Compare retention times with certified reference standards. Elemental analysis (%C, %N) confirms stoichiometric consistency .
Q. What safety considerations are critical when handling this compound?
- Methodological Answer : Refer to SDS guidelines for hydrochloride salts: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Monitor for hygroscopicity, which may alter reactivity .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier orbitals (HOMO/LUMO), charge distribution, and acidity of the acetic acid moiety. Fluorine’s electron-withdrawing effect reduces p, which can be validated against experimental titration data .
Q. How to resolve discrepancies in reported solubility profiles across studies?
- Methodological Answer : Systematically test solubility in polar (ethanol, acetone) and non-polar (benzene) solvents at controlled pH. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with HPLC to rule out degradation .
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the hydrochloride salt?
- Methodological Answer : Conduct pH-dependent kinetic studies (pH 1–12) using UV-Vis spectroscopy to track hydrolysis. LC-MS identifies degradation products (e.g., free acetic acid derivatives). Activation energy calculations reveal stability under physiological conditions .
Q. How does fluorination influence reactivity in nucleophilic substitution compared to non-fluorinated analogs?
- Methodological Answer : Compare reaction rates with brominated analogs (e.g., 2-(4-bromo-2,6-difluorophenyl)acetic acid). Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing nucleophilic substitution susceptibility. Kinetic isotope effects and DFT simulations clarify mechanistic pathways .
Q. What strategies enable the use of this compound as a PROTAC linker?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
